molecular formula C17H22N6O2 B612048 2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide CAS No. 1240390-27-5

2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide

Cat. No. B612048
CAS RN: 1240390-27-5
M. Wt: 342.39558
InChI Key: KBPYMFSSFLOJPH-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as GSK143, has the molecular formula C17H22N6O2 . It is a potent and highly selective SYK inhibitor showing good efficacy in the rat Arthus model.


Molecular Structure Analysis

The molecular weight of this compound is 342.4 g/mol . The IUPAC name is 2-[[(3 R ,4 R )-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 342.4 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The XLogP3-AA is 1.4, indicating its partition coefficient between octanol and water . It has a rotatable bond count of 5 .

Scientific Research Applications

Inflammatory and Autoimmune Diseases

GSK143 is a potent, highly selective, and orally bio-available Spleen Tyrosine Kinase (Syk) inhibitor . It has demonstrated efficacy in B Cell Receptor (BCR) and Fc Receptor (FcR) signaling in models of inflammatory and autoimmune diseases . Syk is a key mediator of BCR and FcR signaling in a variety of inflammatory cell types and has been implicated in the pathogenesis of a number of allergic and autoimmune diseases including Asthma, Rheumatoid Arthritis (RA), and Systemic Lupus Erythematosus (SLE) .

B Cell Receptor Signaling

GSK143 has shown inhibitory activity on BCR signaling in human and murine whole blood . This was evaluated by assessing the cell surface expression of IgM stimulated CD69 using flow cytometry .

Fc Receptor Signaling

GSK143 has also demonstrated inhibitory effects on Fc Receptor signaling . The effect of GSK143 on TNFα production was explored in human monocytic cells, differentiated to a pro-inflammatory M1 macrophage phenotype with GM-CSF .

Immunisation Models

In a murine model of T cell independent immunisation, GSK143 administered orally once daily from day 1 to day 6, produced a significant reduction in the concentration of IgM antibodies .

Chronic Lymphocytic Leukemia

GSK143 has shown potential in the treatment of Chronic Lymphocytic Leukemia (CLL) . It has an IC50 of 323 nM in CLL cells and abrogates early signaling events including SYK phosphorylation and calcium flux .

Inflammation and Immune Cell Recruitment

GSK143 reduces inflammation and prevents the recruitment of immune cells in the intestinal muscularis in mice . It also reduces cytokine expression in bone marrow-derived macrophages in a concentration-dependent manner .

properties

IUPAC Name

2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPYMFSSFLOJPH-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide
Reactant of Route 3
Reactant of Route 3
2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide
Reactant of Route 4
Reactant of Route 4
2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide
Reactant of Route 5
Reactant of Route 5
2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide
Reactant of Route 6
2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide

Q & A

Q1: What is the primary mechanism of action for GSK143?

A: GSK143 is a highly selective inhibitor of spleen tyrosine kinase (Syk). [] Syk is a crucial enzyme involved in signaling pathways downstream of various immune receptors, including the B cell receptor and Fc receptors. By inhibiting Syk, GSK143 disrupts these signaling cascades, ultimately leading to reduced activation of immune cells like mast cells and macrophages. [, ]

Q2: How effective is GSK143 in treating postoperative ileus (POI) in preclinical models?

A: In a mouse model of POI, GSK143 significantly improved gastrointestinal transit compared to controls, indicating a reduction in POI severity. [] This improvement was accompanied by reduced inflammation and immune cell infiltration in the intestinal muscularis. [] This suggests that GSK143's anti-inflammatory effects, mediated by Syk inhibition, may be beneficial in treating POI.

Q3: Does GSK143 have any therapeutic potential in managing asthma?

A: Research suggests that GSK143 could be beneficial in managing asthma, particularly neutrophilic asthma. In a chronic house dust mite (HDM)-induced allergic airways inflammation model, GSK143 effectively reduced airway hyperresponsiveness (AHR) to methacholine. [, ] This effect was linked to decreased neutrophil recruitment and reduced expression of inflammatory mediators like IL-17 and CXCL-1 in the lungs. []

Q4: What is the impact of GSK143 on mast cell activity?

A: GSK143 effectively blocks mast cell degranulation. In vitro studies showed that GSK143, in a concentration-dependent manner, inhibited the release of β-hexosaminidase from peritoneal mast cells (PMCs) stimulated by substance P and trinitrophenyl. [] This inhibition of mast cell degranulation likely contributes to the anti-inflammatory effects observed in the POI mouse model.

Q5: Are there any known off-target effects or safety concerns associated with GSK143?

A5: While the provided research highlights the efficacy and potential therapeutic applications of GSK143, it primarily focuses on its preclinical development. Therefore, comprehensive data regarding long-term safety, toxicity, and potential off-target effects in humans is limited within these studies. Further research, including clinical trials, is necessary to fully elucidate the safety profile of GSK143 for therapeutic use in humans.

Q6: What is the significance of GSK143's selectivity for Syk?

A: GSK143's high selectivity for Syk is crucial for its therapeutic potential. [] By selectively targeting Syk, GSK143 minimizes the risk of off-target effects that may arise from inhibiting other kinases involved in essential cellular processes. This selectivity increases the likelihood of a favorable safety profile and reduces the chance of unwanted side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.